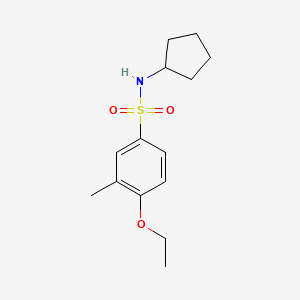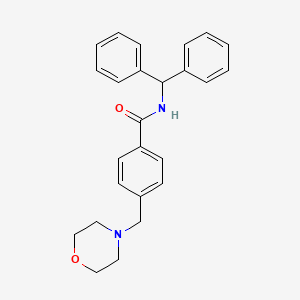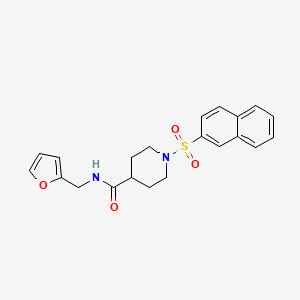
N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide
Übersicht
Beschreibung
N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide, also known as CPG-37157, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antimicrobial and anti-inflammatory properties. In recent years, CPG-37157 has gained attention for its potential use in treating various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the mitochondrial permeability transition pore (mPTP). The mPTP is a channel in the mitochondrial membrane that regulates the flow of ions and molecules. Inhibition of the mPTP has been shown to have a protective effect on the mitochondria, which play a crucial role in cellular energy production.
Biochemical and Physiological Effects
N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various animal models. In addition, N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide has been shown to improve mitochondrial function and energy production. These effects make it a promising candidate for the treatment of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. In addition, N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide has been shown to have low toxicity in various animal models. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the disease model being studied.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of the mPTP. Another area of research is the investigation of the effects of N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide on other disease models, such as cancer and neurodegenerative disorders. In addition, more studies are needed to fully understand the mechanism of action of N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide and its effects on cellular metabolism and energy production.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have a protective effect on the heart, brain, and kidneys in various animal models. In addition, N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-3-18-14-9-8-13(10-11(14)2)19(16,17)15-12-6-4-5-7-12/h8-10,12,15H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAELTGQQZGYYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B4395955.png)
![2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B4395958.png)

![ethyl 3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4395967.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4395977.png)
![3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395982.png)

![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4396001.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4396009.png)
![N-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4396016.png)
![1,5-dimethyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate](/img/structure/B4396024.png)
![4-benzyl-1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4396034.png)

